molecular formula C12H11NO2S B15075137 1H-Azepine, 1-(phenylsulfonyl)- CAS No. 20646-54-2

1H-Azepine, 1-(phenylsulfonyl)-

Cat. No.: B15075137
CAS No.: 20646-54-2
M. Wt: 233.29 g/mol
InChI Key: NPNLBXIUSDMNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

1H-Azepine, 1-(phenylsulfonyl)- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields sulfone derivatives, while reduction produces amine derivatives .

Mechanism of Action

Biological Activity

1H-Azepine, 1-(phenylsulfonyl)-, also known as NSC174606, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity through various studies, including case studies and research findings.

  • Molecular Formula : C12H11NO2S
  • Molecular Weight : 233.29 g/mol

This compound features a sulfonyl group attached to an azepine ring, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that azepine derivatives, including 1H-Azepine, 1-(phenylsulfonyl)-, exhibit antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance, a study demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range .

Anti-Inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. A notable study investigated its effects on cytokine production in macrophages. Results indicated that treatment with 1H-Azepine, 1-(phenylsulfonyl)- reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent .

Cytotoxicity and Safety Profile

In assessing cytotoxicity, the compound exhibited low toxicity in various cell lines, including SH-SY5Y neuroblastoma cells. LD50 values were reported within the micromolar range, indicating a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The biological activity of 1H-Azepine, 1-(phenylsulfonyl)- can be influenced by structural modifications. Research into related compounds has shown that alterations in the phenyl group or the sulfonyl moiety can enhance potency against specific biological targets while maintaining acceptable toxicity levels .

Case Study 1: In Vivo Efficacy in Autoimmune Models

A recent investigation assessed the efficacy of a derivative of 1H-Azepine in mouse models of rheumatoid arthritis. The compound demonstrated significant therapeutic effects at lower doses compared to established treatments like GSK2981278. Notably, no adverse effects were observed after two weeks of administration, highlighting its potential as a safe therapeutic option for autoimmune diseases .

Case Study 2: Antibacterial Activity Assessment

Another study focused on evaluating the antibacterial properties of 1H-Azepine against clinical isolates of multidrug-resistant bacteria. The results showed that the compound effectively inhibited bacterial growth and demonstrated synergistic effects when combined with conventional antibiotics, suggesting its potential role in combating antibiotic resistance .

Research Findings Summary Table

Study Activity Findings Reference
AntimicrobialInhibition of bacterial growthSignificant activity against S. aureus and E. coli
Anti-inflammatoryCytokine modulationReduced TNF-α and IL-6 production
CytotoxicitySafety profile assessmentLow toxicity in SH-SY5Y cells (LD50 in micromolar range)
Autoimmune efficacyRheumatoid arthritis modelEffective at lower doses with no adverse effects
Antibacterial synergyMultidrug-resistant bacteriaEnhanced efficacy when combined with antibiotics

Properties

CAS No.

20646-54-2

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

1-(benzenesulfonyl)azepine

InChI

InChI=1S/C12H11NO2S/c14-16(15,12-8-4-3-5-9-12)13-10-6-1-2-7-11-13/h1-11H

InChI Key

NPNLBXIUSDMNFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CN(C=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.